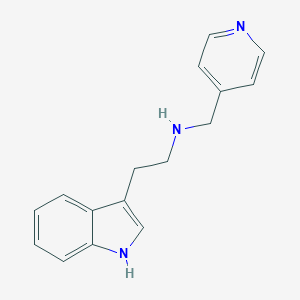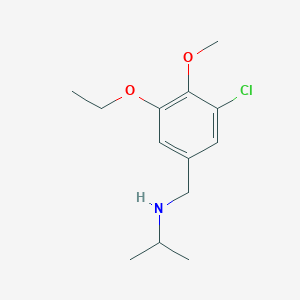
N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine, also known as MDMA or ecstasy, is a psychoactive drug that has been widely used recreationally and in clinical settings. MDMA is a synthetic compound that belongs to the class of amphetamines and has been reported to produce feelings of euphoria, increased sociability, and empathy. However, MDMA has also been associated with various adverse effects, including neurotoxicity and addiction.
Mechanism of Action
N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep, while dopamine and norepinephrine are involved in reward and motivation. The release of these neurotransmitters leads to the characteristic effects of N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine, including feelings of euphoria, increased sociability, and empathy.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine has been shown to have various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. These effects can be particularly dangerous in individuals with pre-existing medical conditions or when taken in high doses. N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine has also been associated with neurotoxicity, particularly in the serotonin-producing neurons of the brain. Long-term use of N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine has been linked to cognitive impairment and memory deficits.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine has been widely used in laboratory studies to investigate its effects on behavior and brain function. The advantages of using N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine in laboratory experiments include its well-characterized mechanism of action and the ability to manipulate the dose and route of administration. However, the use of N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine in laboratory experiments is limited by ethical concerns and the potential for adverse effects.
Future Directions
There are several areas of future research that could further our understanding of N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine and its potential therapeutic benefits. One area of research is the development of safer and more effective methods of N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine administration, such as intranasal or sublingual delivery. Another area of research is the investigation of the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine use and its potential for addiction. Finally, further clinical trials are needed to fully understand the potential therapeutic benefits of N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine in the treatment of PTSD and other anxiety-related disorders.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine is a synthetic compound that has been widely used recreationally and in clinical settings. N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine has been shown to have potential therapeutic benefits, particularly in the treatment of PTSD and anxiety-related disorders. However, N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine has also been associated with various adverse effects, including neurotoxicity and addiction. Further research is needed to fully understand the potential therapeutic benefits of N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine and to develop safer and more effective methods of administration.
Synthesis Methods
N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine was first synthesized in 1912 by the German pharmaceutical company Merck. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine involves the reaction of safrole, a natural organic compound found in sassafras oil, with hydrobromic acid to produce 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reduced to N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine using a reducing agent such as aluminum amalgam or sodium borohydride. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine has been studied extensively for its potential therapeutic effects, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety-related disorders. N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine has been shown to increase empathy and social bonding, which may facilitate the therapeutic process. Clinical trials have demonstrated promising results in the use of N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine-assisted psychotherapy for the treatment of PTSD, with some patients reporting significant reductions in symptoms. However, further research is needed to fully understand the potential therapeutic benefits of N-(1,3-benzodioxol-5-ylmethyl)-2-(morpholin-4-yl)ethanamine.
properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C14H20N2O3/c1-2-13-14(19-11-18-13)9-12(1)10-15-3-4-16-5-7-17-8-6-16/h1-2,9,15H,3-8,10-11H2 |
InChI Key |
BBTDPYRNQBCTGF-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNCC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1COCCN1CCNCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-N-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275992.png)


![N-[2-(dimethylamino)ethyl]-N-[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B276001.png)

![2-{4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B276003.png)
![4-{[(3-Phenyl-2-propynyl)amino]methyl}benzoic acid](/img/structure/B276004.png)
![2-(1H-indol-3-yl)-N-[(3-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B276006.png)
![2-(2-fluorophenyl)-N-[4-(methylsulfanyl)benzyl]ethanamine](/img/structure/B276008.png)
![2-({4-[(3-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B276010.png)



![4-amino-N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B276019.png)